Cas no 1932248-63-9 (Fmoc-D-Alb-OH)

Fmoc-D-Alb-OH 化学的及び物理的性質
名前と識別子
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- Fmoc-D-Alb-OH
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ureidopropanoic acid
- (2R)-3-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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- インチ: 1S/C19H19N3O5/c20-18(25)21-9-16(17(23)24)22-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,22,26)(H,23,24)(H3,20,21,25)/t16-/m1/s1
- InChIKey: XSICSLZBMDMQRC-MRXNPFEDSA-N
- SMILES: O(C(N[C@@H](C(=O)O)CNC(N)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 369.13247072 g/mol
- 同位素质量: 369.13247072 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 7
- 複雑さ: 548
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- 分子量: 369.4
- トポロジー分子極性表面積: 131
Fmoc-D-Alb-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509944-250mg |
Fmoc-D-Alb-OH |
1932248-63-9 | 98% | 250mg |
¥1479 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509944-1g |
Fmoc-D-Alb-OH |
1932248-63-9 | 98% | 1g |
¥4725 | 2023-04-15 | |
abcr | AB572281-1g |
Fmoc-D-Alb-OH; . |
1932248-63-9 | 1g |
€488.30 | 2024-08-02 | ||
abcr | AB572281-5g |
Fmoc-D-Alb-OH; . |
1932248-63-9 | 5g |
€1554.60 | 2024-08-02 |
Fmoc-D-Alb-OH 関連文献
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
Fmoc-D-Alb-OHに関する追加情報
Professional Introduction to Fmoc-D-Alb-OH (CAS No. 1932248-63-9)
Fmoc-D-Alb-OH, with the chemical name N-(9-fluorenylmethoxycarbonyl)-D-alanine, is a critical intermediate in the field of solid-phase peptide synthesis (SPPS). This compound, identified by its CAS number 1932248-63-9, plays a pivotal role in the synthesis of peptides and proteins, particularly in the pharmaceutical and biotechnology industries. The Fmoc (fluorenylmethoxycarbonyl) group is a protective group commonly used to block the amino group of amino acids during peptide synthesis, ensuring selective coupling and minimizing side reactions.
The D-alanine moiety is an essential component in the construction of various peptide-based therapeutics. Its unique stereochemistry contributes to the overall conformation and biological activity of the synthesized peptides. The hydroxyl group at the C-terminal end of Fmoc-D-Alb-OH allows for further functionalization, making it a versatile building block in synthetic chemistry.
In recent years, advancements in peptide-based drug development have highlighted the importance of high-purity and high-yield intermediates like Fmoc-D-Alb-OH. Current research emphasizes the optimization of SPPS methodologies to enhance efficiency and scalability. The use of Fmoc-D-Alb-OH in these processes has been shown to improve reaction kinetics and product purity, thereby facilitating the development of novel therapeutic agents.
One notable application of Fmoc-D-Alb-OH is in the synthesis of peptide mimetics, which are designed to mimic the structure and function of natural peptides while avoiding their limitations. These mimetics have gained significant attention for their potential in treating various diseases, including cancer and inflammatory disorders. The stereochemical integrity provided by D-alanine is crucial in these applications, as it influences the binding affinity and specificity of peptide mimetics.
The role of Fmoc-D-Alb-OH extends beyond academic research; it is also integral to industrial-scale peptide manufacturing. Pharmaceutical companies rely on high-quality intermediates like this to produce therapeutic peptides efficiently. The increasing demand for personalized medicine has further underscored the need for reliable and high-performance peptide synthesis reagents, making compounds such as Fmoc-D-Alb-OH indispensable.
Recent studies have also explored the use of Fmoc-D-Alb-OH in combinatorial chemistry libraries. These libraries are used to screen for novel compounds with desired biological activities. The versatility of Fmoc-D-Alb-OH allows for rapid diversification of peptide structures, enabling researchers to identify lead compounds with enhanced efficacy and reduced toxicity.
The chemical properties of Fmoc-D-Alb-OH make it an excellent choice for applications requiring precise control over peptide structure. Its stability under various reaction conditions ensures consistent performance in synthetic protocols. Additionally, its compatibility with a wide range of coupling reagents enhances its utility in multi-step syntheses.
The future prospects for Fmoc-D-Alb-OH are promising, given its expanding applications in drug discovery and biotechnology. As research continues to uncover new therapeutic targets and synthetic methodologies, the demand for high-quality intermediates like this compound is expected to grow. Innovations in solid-phase synthesis technologies are likely to further enhance the efficiency and scalability of processes involving Fmoc-D-Alb-OH.
In conclusion, Fmoc-D-Alb-OH (CAS No. 1932248-63-9) is a cornerstone compound in peptide synthesis, with far-reaching implications in pharmaceuticals and biotechnology. Its unique properties and broad applicability make it an invaluable tool for researchers and industry professionals alike. As advancements continue to drive innovation in peptide-based therapeutics, compounds such as this will remain at the forefront of scientific progress.
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